Pocapavir
Vue d'ensemble
Description
Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent . It is a capsid inhibitor that blocks virus uncoating and viral RNA release into cells, which in turn prevents virus replication .
Molecular Structure Analysis
Pocapavir has a known molecular formula of C21-H17-Cl3-O3 . The picornaviral genome contains one open reading frame encoding a single polyprotein that can be processed by viral proteases .Chemical Reactions Analysis
Pocapavir has been shown to decrease viral titers and increase survival rates in mice infected with human isolates of enterovirus . In humans, safety has been established in phase 1 and phase 2a clinical trials against poliovirus .Physical And Chemical Properties Analysis
Pocapavir has a known molecular formula of C21-H17-Cl3-O3 . It is a potent, selective, antienterovirus agent .Applications De Recherche Scientifique
Treating Immunodeficiency-associated Vaccine-derived Poliovirus Infections
Pocapavir has been successful in clearing prolonged immunodeficiency-associated vaccine-derived type 3 poliovirus infection in an infant with underlying X-linked agammaglobulinemia (Copelyn et al., 2020). This highlights its potential in treating similar immunodeficiency conditions.
Addressing Neonatal Enteroviral Sepsis
Pocapavir was used to treat severe neonatal enteroviral sepsis due to Coxsackievirus B3, marking the first instance of its application in such a case (Torres-Torres et al., 2015). This demonstrates its potential in addressing life-threatening viral sepsis in neonates.
Enhancing Clearance of Poliovirus
In a study, adults were challenged with monovalent oral poliovirus type 1 vaccine and subsequently treated with pocapavir. It was found that pocapavir-treated subjects cleared the virus significantly faster than placebo recipients, indicating its effectiveness in accelerating poliovirus clearance (Collett et al., 2016).
Treatment of Enterovirus Myocarditis
Pocapavir was used in the treatment of a neonate with dystrophic myocardial calcification and severe left ventricular systolic dysfunction due to enterovirus myocarditis. This is the first reported use of pocapavir for this indication, opening up possibilities for its use in similar cardiac conditions (Wittekind et al., 2017).
Experimental Treatment for Enteroviral Sepsis
Pocapavir was used as an experimental treatment for a male infant admitted with enteroviral sepsis. The drug was provided on a compassionate use/open label trial basis, and the patient recovered from the acute sepsis episode, highlighting its potential in treating enteroviral sepsis (Wyllie, 2019).
Coordinated Response to Vaccine-Derived Poliovirus Infection
In Barcelona, Spain, a coordinated response to contain a vaccine-derived poliovirus infection included compassionate-use treatment with pocapavir. This case emphasizes its utility in public health responses to poliovirus infections (Álamo-Junquera et al., 2021).
Update on Enterovirus and Parechovirus Infections
Recent findings suggest that pocapavir may be provided on a compassionate basis for enterovirus or parechovirus (PeV) infections, indicating its potential application in these infections (Souverbielle et al., 2023).
Safety And Hazards
Orientations Futures
There are currently no vaccines or antivirals against EV-D68. In this review, we discuss recent progress in developing EV-D68 antivirals by targeting different stages of the viral replication cycle. In addition, we provide insights regarding future directions of EV-D68 antiviral drug discovery and the criteria for drugs to reach clinical trials .
Propriétés
IUPAC Name |
1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDDBVNWRWNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163548 | |
Record name | Sch 48973 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pocapavir | |
CAS RN |
146949-21-5 | |
Record name | Pocapavir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146949215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sch 48973 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POCAPAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ILA3VOV97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.